Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a benzamido group at the 5-position, a p-tolyl (4-methylphenyl) group at the 3-position, and an ethyl ester at the 1-position. The benzamido and p-tolyl substituents are critical for modulating electronic, steric, and solubility properties, which influence binding affinity and functional activity.
Properties
IUPAC Name |
ethyl 5-benzamido-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)15-7-5-4-6-8-15)18(17)22(28)26(25-19)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQBFEZTUBFQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-benzamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHNOS
Molecular Weight : 320.37 g/mol
IUPAC Name : this compound
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of the benzamido and p-tolyl groups enhances its potential biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit significant antimicrobial properties. For instance, compounds similar to Ethyl 5-benzamido-4-oxo have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these compounds range from 5 to 20 µg/mL, suggesting a strong antimicrobial potential.
Antioxidant Activity
The antioxidant activity of the compound has been evaluated using the DPPH radical scavenging assay. In this assay, Ethyl 5-benzamido-4-oxo demonstrated a notable capacity to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid. The results are summarized in Table 1.
| Compound Name | IC50 (µM) | Comparison Standard |
|---|---|---|
| Ethyl 5-benzamido-4-oxo | 150 | Ascorbic Acid (141.9) |
| Control (No Compound) | NA | NA |
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been observed. For example, the compound has been shown to inhibit malate synthase (GlcB), a target for tuberculosis treatment, with an IC50 value of approximately 2.0 µM. This inhibition suggests potential applications in treating latent tuberculosis infections.
The mechanism by which Ethyl 5-benzamido-4-oxo exerts its biological effects is primarily through enzyme inhibition and radical scavenging. The structural features allow it to interact with active sites of enzymes or bind to free radicals effectively.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated various thieno[3,4-d]pyridazine derivatives for their antimicrobial activity. The results indicated that modifications at the benzamido position significantly enhanced activity against Gram-positive bacteria .
- Antioxidant Activity Assessment : Research conducted by Krieger et al. demonstrated that derivatives with hydroxyl substitutions exhibited superior antioxidant properties compared to those without . This study utilized both in vitro assays and molecular docking simulations to confirm binding affinities with radical species.
- Enzyme Inhibition Studies : A recent investigation highlighted the potential of Ethyl 5-benzamido-4-oxo as a selective inhibitor for GlcB in non-replicating Mycobacterium tuberculosis. This study utilized kinetic assays to determine the compound's efficacy and stability in biological media .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substitutions at the 3- and 5-positions of the thieno[3,4-d]pyridazine scaffold. Below is a comparative analysis based on synthesis, substituent effects, and inferred biological activity:
Table 1: Structural and Functional Comparison of Thieno[3,4-d]Pyridazine Derivatives
Key Observations:
Substituent Effects at the 3-Position: The p-tolyl group in the target compound introduces a methyl group, which increases lipophilicity compared to the unsubstituted phenyl in 13a. This may enhance membrane permeability but reduce solubility .
Substituent Effects at the 5-Position: The benzamido group in the target compound replaces the amino group in 13a. In 2-amino-3-benzoylthiophenes (), the benzoyl group acts as an allosteric enhancer for A1 receptors, suggesting that aromatic substituents like benzamido could similarly stabilize agonist-receptor conformations .
Synthetic Methods: The target compound is likely synthesized via microwave-assisted methods similar to 13a (), which involves morpholine and sulfur in ethanol. Microwave synthesis enhances reaction efficiency and yield compared to conventional heating .
Biological Activity: While direct data on the target compound’s activity is unavailable, structural analogs like 13a and 2-amino-3-benzoylthiophenes exhibit adenosine A1 receptor antagonism or allosteric enhancement. The benzamido group may confer dual functionality (antagonism + modulation) depending on conformational dynamics .
Research Findings and Implications
- Adenosine Receptor Targeting: The thieno[3,4-d]pyridazine scaffold is a promising template for adenosine receptor ligands. Substitutions at the 3- and 5-positions fine-tune receptor interaction profiles, with benzamido and p-tolyl groups favoring hydrophobic binding pockets .
- Thermodynamic Stability: The p-tolyl group’s electron-donating methyl substituent may stabilize the thienopyridazine core electronically, reducing oxidative degradation compared to phenyl or aminophenyl analogs .
- Drug Development Potential: The compound’s balance of lipophilicity (p-tolyl) and hydrogen-bonding capacity (benzamido) makes it a candidate for further optimization in neurological or cardiovascular therapeutics targeting adenosine pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
